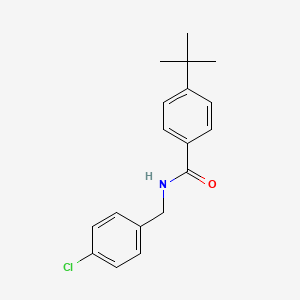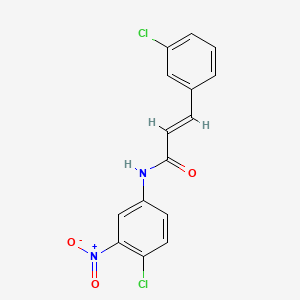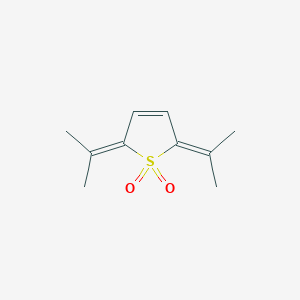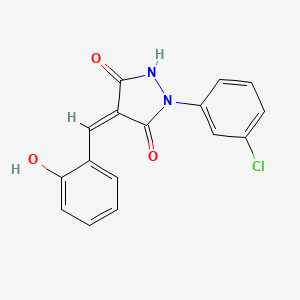
4-(3-chlorobenzyl)-1-piperazinecarbaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(3-chlorobenzyl)-1-piperazinecarbaldehyde, also known as CBPC, is a chemical compound that has gained attention in the scientific community due to its potential therapeutic properties. CBPC belongs to the family of piperazine derivatives, which are known for their diverse biological activities.
Wissenschaftliche Forschungsanwendungen
4-(3-chlorobenzyl)-1-piperazinecarbaldehyde has been found to have potential therapeutic applications in various fields of research. It has been studied for its anti-cancer, anti-inflammatory, and anti-microbial properties. 4-(3-chlorobenzyl)-1-piperazinecarbaldehyde has also been shown to have anxiolytic and antidepressant effects in animal models, making it a potential candidate for the treatment of anxiety and depression.
Wirkmechanismus
The exact mechanism of action of 4-(3-chlorobenzyl)-1-piperazinecarbaldehyde is not fully understood. However, it has been suggested that 4-(3-chlorobenzyl)-1-piperazinecarbaldehyde may exert its therapeutic effects by modulating the activity of certain neurotransmitters in the brain, such as serotonin and dopamine. 4-(3-chlorobenzyl)-1-piperazinecarbaldehyde has also been shown to inhibit the activity of certain enzymes involved in inflammation and cancer progression.
Biochemical and Physiological Effects:
4-(3-chlorobenzyl)-1-piperazinecarbaldehyde has been shown to have a range of biochemical and physiological effects. It has been found to inhibit the growth of cancer cells and reduce inflammation in animal models. 4-(3-chlorobenzyl)-1-piperazinecarbaldehyde has also been shown to increase the levels of certain neurotransmitters in the brain, leading to anxiolytic and antidepressant effects.
Vorteile Und Einschränkungen Für Laborexperimente
4-(3-chlorobenzyl)-1-piperazinecarbaldehyde has several advantages for lab experiments. It is relatively easy to synthesize and purify, making it readily available for research purposes. 4-(3-chlorobenzyl)-1-piperazinecarbaldehyde has also been shown to have low toxicity in animal models. However, 4-(3-chlorobenzyl)-1-piperazinecarbaldehyde has some limitations for lab experiments. Its mechanism of action is not fully understood, and more research is needed to elucidate its therapeutic potential.
Zukünftige Richtungen
There are several future directions for the research on 4-(3-chlorobenzyl)-1-piperazinecarbaldehyde. One possible direction is to investigate its potential as a treatment for anxiety and depression in humans. Another direction is to study its anti-cancer and anti-inflammatory properties in more detail. Additionally, more research is needed to understand the exact mechanism of action of 4-(3-chlorobenzyl)-1-piperazinecarbaldehyde and to develop more potent analogs with improved therapeutic properties.
Conclusion:
In conclusion, 4-(3-chlorobenzyl)-1-piperazinecarbaldehyde is a promising compound with potential therapeutic applications in various fields of research. Its synthesis method is relatively simple, and it has been shown to have low toxicity in animal models. 4-(3-chlorobenzyl)-1-piperazinecarbaldehyde has been studied for its anti-cancer, anti-inflammatory, and anxiolytic effects, among others. However, more research is needed to fully understand its mechanism of action and to develop more potent analogs.
Synthesemethoden
4-(3-chlorobenzyl)-1-piperazinecarbaldehyde can be synthesized through a multi-step process starting from 3-chlorobenzylamine and piperazine. The first step involves the protection of the amine group of 3-chlorobenzylamine using a suitable protecting group. The next step involves the reaction of the protected amine with piperazine to form the desired product. Finally, the protecting group is removed to obtain 4-(3-chlorobenzyl)-1-piperazinecarbaldehyde in its pure form.
Eigenschaften
IUPAC Name |
4-[(3-chlorophenyl)methyl]piperazine-1-carbaldehyde |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15ClN2O/c13-12-3-1-2-11(8-12)9-14-4-6-15(10-16)7-5-14/h1-3,8,10H,4-7,9H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KWSSRSXEJQZJKH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CC(=CC=C2)Cl)C=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15ClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.71 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-(3-methylphenyl)-2-[(5-phenyl-4H-1,2,4-triazol-3-yl)thio]acetamide](/img/structure/B5701121.png)

![1-[1-allyl-6-methyl-4-(1-pyrrolidinyl)-2-thioxo-1,2-dihydro-5-pyrimidinyl]ethanone](/img/structure/B5701133.png)
![5-[(4-bromobenzyl)thio]-1,3,4-thiadiazol-2-amine](/img/structure/B5701147.png)




![N-[3-chloro-4-(1-pyrrolidinyl)phenyl]-2-methylpropanamide](/img/structure/B5701180.png)
![2-({[4-(1,3-benzoxazol-2-yl)phenyl]imino}methyl)-6-methylphenol](/img/structure/B5701182.png)
![2-[(5-methyl-1,3,4-oxadiazol-2-yl)thio]-N-[4-(4-morpholinyl)phenyl]acetamide](/img/structure/B5701197.png)

